molecular formula C13H11F3N2O2 B12457515 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole

3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole

Cat. No.: B12457515
M. Wt: 284.23 g/mol
InChI Key: OQGSUJUMLITWKR-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole is a complex organic compound that features a unique combination of a dioxepin ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of high-pressure reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole is unique due to its combination of a dioxepin ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)12-7-9(17-18-12)8-2-3-10-11(6-8)20-5-1-4-19-10/h2-3,6-7H,1,4-5H2,(H,17,18)

InChI Key

OQGSUJUMLITWKR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NNC(=C3)C(F)(F)F)OC1

Origin of Product

United States

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